molecular formula C20H18FN5O B10756660 (5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime

(5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime

Cat. No.: B10756660
M. Wt: 363.4 g/mol
InChI Key: KYIXUSLGFINPTC-WVFAEZDRSA-N
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Description

(5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime is a synthetic organic compound belonging to the class of phenylpyridines. This compound is characterized by its complex structure, which includes a quinazolinone core, a pyridine ring, and a fluorinated phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Fluorination: The fluorinated phenyl group is incorporated via a nucleophilic aromatic substitution reaction using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Oxime Formation: The final step involves the conversion of the ketone or aldehyde group to an oxime using hydroxylamine hydrochloride under mild acidic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Principles: Employing environmentally friendly solvents and reagents, and optimizing reaction conditions to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oximes or nitriles.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxime group to an amine.

    Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its mechanism of action and efficacy in various disease models.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the heat shock protein HSP 90-alpha, which plays a role in protein folding and stabilization . By binding to this protein, the compound can modulate its activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E,7S)-2-amino-7-(4-chloro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime: Similar structure with a chlorine atom instead of fluorine.

    (5E,7S)-2-amino-7-(4-methyl-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.

Properties

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

IUPAC Name

(NE)-N-[(7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-ylidene]hydroxylamine

InChI

InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18+/t13-/m0/s1

InChI Key

KYIXUSLGFINPTC-WVFAEZDRSA-N

Isomeric SMILES

CC1=C\2C(=NC(=N1)N)C[C@@H](C/C2=N\O)C3=C(C=C(C=C3)F)C4=CN=CC=C4

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(CC2=NO)C3=C(C=C(C=C3)F)C4=CN=CC=C4

Origin of Product

United States

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